Methyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that combines a pyrazine ring with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate typically involves the reaction of pyrazine derivatives with pyrimidine carboxylates. One common method includes the use of a Diels-Alder reaction between a pyrazine derivative and a pyrimidine carboxylate, followed by esterification to form the methyl ester . The reaction conditions often involve the use of organic solvents such as chloroform and catalysts like potassium carbonate at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification methods such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazine and pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic and anticancer activities.
Triazole-pyrimidine hybrids: Exhibiting neuroprotective and anti-inflammatory properties.
Pyrazolo[1,5-a]pyrimidines: Used in optical applications due to their fluorescent properties.
Uniqueness
Methyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate is unique due to its specific combination of pyrazine and pyrimidine rings, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H8N4O2 |
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Molecular Weight |
216.20 g/mol |
IUPAC Name |
methyl 2-pyrazin-2-ylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H8N4O2/c1-16-10(15)7-4-13-9(14-5-7)8-6-11-2-3-12-8/h2-6H,1H3 |
InChI Key |
SOTTZEGBRKOZON-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=NC=CN=C2 |
Origin of Product |
United States |
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